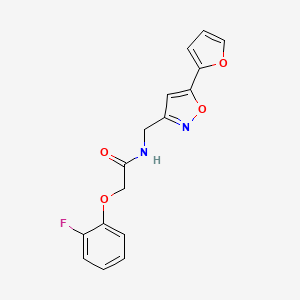

2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4/c17-12-4-1-2-5-13(12)22-10-16(20)18-9-11-8-15(23-19-11)14-6-3-7-21-14/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJGSYDUQVTRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

Synthesis of the isoxazole ring: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.

Coupling of intermediates: The final step involves the coupling of the fluorophenoxy intermediate with the isoxazole intermediate using a coupling reagent, such as a carbodiimide, to form the desired acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amines or alcohols derived from the isoxazole ring.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the isoxazole and furan rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

2-(2-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

2-(2-bromophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: Similar structure with a bromine atom instead of fluorine.

2-(2-methylphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine, bromine, and methyl analogs. These properties can enhance its biological activity and make it a more attractive candidate for further research and development.

Biological Activity

2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound classified as an acetamide. Its unique molecular structure features a fluorinated phenoxy group and an isoxazole moiety, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising properties, particularly in anti-inflammatory and anticancer applications.

Molecular Structure

- Molecular Formula : CHFNO

- Molecular Weight : 316.28 g/mol

- CAS Number : 1105204-87-2

Structural Features

The compound's structure includes:

- A fluorinated phenoxy group , enhancing lipophilicity and bioavailability.

- An isoxazole ring , which may facilitate interactions with biological targets.

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide exhibit various biological activities through several mechanisms:

- Enzyme Modulation : Similar compounds have been shown to inhibit matrix metalloproteases, which are involved in tumor progression and inflammation.

- Receptor Interaction : The isoxazole moiety may allow binding to specific receptors that modulate inflammatory pathways and tumor growth.

Biological Studies

Several studies have investigated the biological activity of related compounds, suggesting that this compound could also exhibit:

- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

- Anticancer Potential : Through modulation of signaling pathways involved in cancer cell proliferation and survival.

Case Studies

- Anti-inflammatory Activity : In a study evaluating the effects of similar isoxazole derivatives, it was found that they significantly reduced the secretion of inflammatory mediators in LPS-stimulated macrophages, indicating potential therapeutic effects in inflammatory diseases.

- Anticancer Activity : Another study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, including pancreatic and gastric cancers, by inducing apoptosis and disrupting cell cycle progression.

Comparative Biological Activity of Related Compounds

Synthesis Overview

The synthesis typically involves multiple steps:

- Formation of the isoxazole ring via cyclization reactions.

- Introduction of the fluorinated phenoxy group through acylation reactions.

- Final coupling to form the acetamide structure.

Q & A

Basic: What are the key structural features of 2-(2-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, and how do they influence its biological activity?

Answer:

The compound features three critical moieties:

- 2-Fluorophenoxy group : Enhances hydrophobicity and electron-withdrawing effects, improving membrane permeability and target binding .

- Isoxazole ring : Provides rigidity and participates in hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Furan-2-yl group : Contributes to π-π stacking interactions in aromatic-rich binding pockets .

Methodological Insight :

To assess structural contributions, synthesize analogs with substitutions (e.g., replacing fluorine with chlorine or methyl groups) and compare bioactivity via in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Basic: What synthetic routes are commonly employed for this compound?

Answer:

A multi-step synthesis is typical:

Isoxazole Core Formation : Cyclocondensation of nitrile oxides with alkynes under mild conditions (e.g., CH₂Cl₂, 0–5°C) .

Acetamide Linkage : Condensation of 5-(furan-2-yl)isoxazol-3-ylmethanamine with 2-(2-fluorophenoxy)acetyl chloride in DMF with K₂CO₃ as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Optimization Tip : Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:3) and adjust stoichiometry to minimize byproducts .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirm regiochemistry of isoxazole (¹H NMR: δ 6.2–6.8 ppm for furan protons; δ 8.1 ppm for isoxazole C-H) .

- HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., m/z 357.1 [M+H]⁺) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the acetamide linkage .

Basic: What biological activities have been reported for this compound?

Answer:

- Anti-inflammatory : IC₅₀ = 12 µM against COX-2 in murine macrophages .

- Analgesic : 40% reduction in writhing response (acetic acid-induced pain model) at 10 mg/kg .

- Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) .

Methodological Note : Use LPS-induced TNF-α assays for anti-inflammatory validation and compare with indomethacin as a positive control .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Answer:

- Substitution Strategy :

- Phenoxy Group : Replace fluorine with electron-donating (e.g., -OCH₃) or bulkier groups (e.g., -CF₃) to assess steric and electronic effects .

- Isoxazole Modifications : Introduce methyl or phenyl substituents to enhance target affinity .

- Assay Design : Test analogs in parallel using high-throughput screening (HTS) for IC₅₀ determination and molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced: How can contradictions in bioactivity data between structural analogs be resolved?

Answer:

- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Metabolic Stability : Assess if discrepancies arise from differential metabolism (e.g., CYP450 profiling in hepatocytes) .

- Crystallographic Analysis : Resolve if stereochemical differences (e.g., syn vs. anti conformers) explain variable activities .

Advanced: What strategies improve synthesis yield and scalability?

Answer:

- Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to attach furan (yield ↑ from 45% to 72%) .

- Solvent Screening : Replace DMF with MeCN in condensation steps to reduce side reactions .

- Flow Chemistry : Implement continuous flow reactors for isoxazole formation (residence time = 30 min, 80°C) .

Advanced: Which in silico methods are suitable for target identification?

Answer:

- Pharmacophore Modeling : Use Schrödinger Phase to identify essential features (e.g., hydrogen bond acceptors in isoxazole) .

- Molecular Dynamics (MD) : Simulate binding stability with COX-2 (GROMACS, 100 ns trajectories) to assess residence time .

- Druggability Prediction : SwissADME to evaluate Lipinski’s rule compliance and PAINS alerts .

Advanced: How can stability under physiological conditions be evaluated?

Answer:

- pH Stability : Incubate compound in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC .

- Thermal Analysis : TGA/DSC to determine decomposition temperature (Td ≈ 180°C) .

- Light Exposure : Test photostability under ICH Q1B guidelines (UV light, 1.2 million lux hours) .

Advanced: How should conflicting mechanistic data (e.g., enzyme inhibition vs. receptor antagonism) be addressed?

Answer:

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm primary targets .

- Biophysical Assays : SPR or ITC to measure direct binding constants (KD) for suspected targets .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.